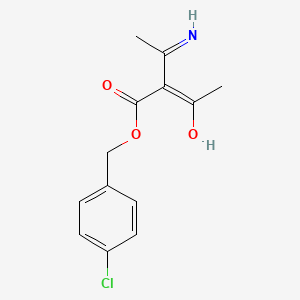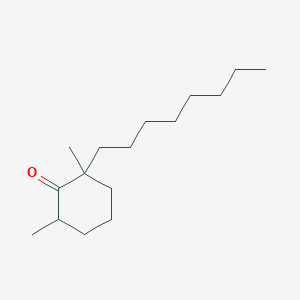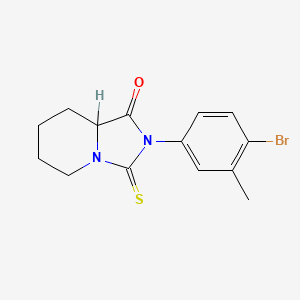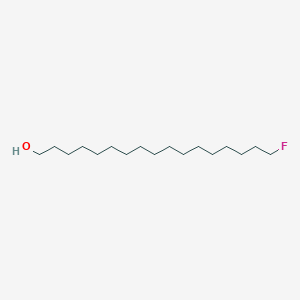![molecular formula C19H26O B14593856 {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene CAS No. 61634-53-5](/img/structure/B14593856.png)
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with dimethyl groups and a butoxy group linked to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene typically involves multiple steps, starting with the preparation of the cyclohexadiene derivative. This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by selective methylation. The butoxy group is introduced via an etherification reaction, where the appropriate alcohol reacts with an alkyl halide under basic conditions. Finally, the benzene ring is attached through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
化学反应分析
Types of Reactions
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
科学研究应用
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene
- {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}toluene
- {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}phenol
属性
CAS 编号 |
61634-53-5 |
|---|---|
分子式 |
C19H26O |
分子量 |
270.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-3-(4-phenylmethoxybutyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C19H26O/c1-17-9-8-13-19(2,15-17)12-6-7-14-20-16-18-10-4-3-5-11-18/h3-5,8,10-11,13,15H,6-7,9,12,14,16H2,1-2H3 |
InChI 键 |
PUJHKDGRMNTUIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C=CC1)(C)CCCCOCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)

![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)






![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
